1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid
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Description
1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid is a chemical compound with the molecular formula C11H17NO3 . It is a derivative of piperidinecarboxylic acid, where a cyclobutylcarbonyl group is attached to the nitrogen atom of the piperidine ring .
Synthesis Analysis
The synthesis of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid could potentially involve the use of cyclobutancarboxylic acid chloride and a suitable piperidine derivative. The Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be a potential method for the synthesis .Molecular Structure Analysis
The molecular structure of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclobutylcarbonyl group attached to the nitrogen atom . The carboxylic acid group is attached to the 2-position of the piperidine ring .Chemical Reactions Analysis
The chemical reactions of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid could involve the carboxylic acid group and the cyclobutylcarbonyl group. The carboxylic acid group can undergo reactions such as acid-base reactions, esterification, and amide formation . The cyclobutylcarbonyl group can participate in reactions involving the carbonyl group, such as nucleophilic addition reactions .Scientific Research Applications
Biotechnological and Medicinal Applications
Carboxylic Acids in Drug Development : Some studies have focused on the development and investigation of novel carboxylic acid derivatives as potential antineoplastic agents, highlighting their cytotoxic properties and potential as cancer treatment drugs. These compounds show promise in terms of tumor-selective toxicity and the ability to modulate multi-drug resistance, as well as possessing antimalarial and antimycobacterial properties (Hossain et al., 2020).
Anticarcinogenicity and Toxicity : Research on organotin(IV) complexes with carboxylic acids has reviewed their anticarcinogenicity and toxicity, suggesting potential for these compounds in anticancer drug development. The structure-activity relationships and biological testing indicate that the alkyl/aryl groups attached to the tin atom play a major role, while the carboxylic acid ligands play a secondary role (Ali et al., 2018).
Environmental and Industrial Applications
Biocatalyst Inhibition by Carboxylic Acids : The impact of carboxylic acids on biocatalysts, particularly their inhibitory effects on microbes used in the production of biorenewable chemicals, has been explored. Understanding these mechanisms can aid in engineering robust strains for industrial applications (Jarboe et al., 2013).
Reactive Extraction of Carboxylic Acids : The efficiency of using organic solvents and supercritical fluids for the separation of carboxylic acids from aqueous solutions has been reviewed, indicating the potential of supercritical CO2 as an environmentally friendly solvent for industrial separation processes (Djas et al., 2018).
properties
IUPAC Name |
1-(cyclobutanecarbonyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-4-3-5-8)12-7-2-1-6-9(12)11(14)15/h8-9H,1-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNBMCJILWMJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid |
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